Propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate is a complex chemical compound primarily known as sofosbuvir. It is a direct-acting antiviral agent used in the treatment of chronic hepatitis C virus infections. The compound is classified as a nucleotide analogue, specifically targeting the viral NS5B polymerase, which is essential for viral replication.
Sofosbuvir was developed by Gilead Sciences and received approval from the U.S. Food and Drug Administration in December 2013. It has been recognized for its efficacy in treating various genotypes of hepatitis C and has significantly improved treatment outcomes for patients.
The synthesis of propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate involves several key steps:
The synthesis requires advanced organic chemistry techniques, including:
The molecular formula of propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-phenoxy-phosphoryl]amino]propanoate is . The structure features multiple functional groups including hydroxyl, amino, and phosphonate groups.
The compound's molecular weight is approximately 529.45 g/mol. Its stereochemistry is critical for its biological activity, with specific configurations at several chiral centers influencing its interaction with the target enzyme.
Sofosbuvir undergoes hydrolysis in physiological conditions to release its active form. The primary reaction involves the cleavage of the phosphoramidate bond, which activates the nucleotide analogue for incorporation into viral RNA during replication.
Sofosbuvir acts by mimicking natural nucleotides, allowing it to be incorporated into the viral RNA chain during replication. This incorporation leads to premature termination of RNA synthesis due to the lack of a 3' hydroxyl group necessary for further elongation.
The mechanism has been characterized through in vitro studies demonstrating that sofosbuvir effectively inhibits viral replication in various hepatitis C virus genotypes.
The compound's stability profile indicates that it should be stored in a cool, dry place away from light to maintain its efficacy.
Sofosbuvir has revolutionized hepatitis C treatment protocols due to its high cure rates and favorable safety profile. Its applications include:
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: